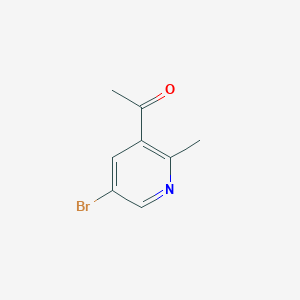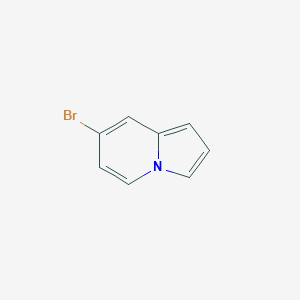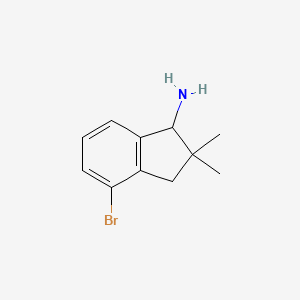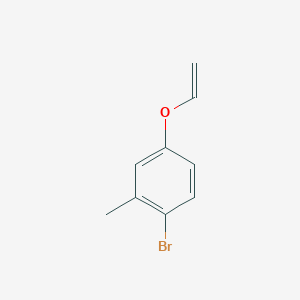
1-(5-Bromo-2-methylpyridin-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-methylpyridin-3-yl)ethanone is a chemical compound with the CAS Number: 1256823-89-8 . It has a molecular weight of 214.06 . The compound appears as a light yellow to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name of the compound is 1-(5-bromo-2-methyl-3-pyridinyl)ethanone . The InChI code is 1S/C8H8BrNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3 . The key to the InChI code is RUXHXSRABFBHKZ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The compound has been utilized in various synthesis processes. For instance, Jin (2015) describes the synthesis of a similar compound, 1-(6-Bromo-pyridin-3-yl)-ethanone, using straightforward procedures and mild reaction conditions, highlighting the compound's potential in synthetic chemistry (Zeng-sun Jin, 2015).
Ahmad et al. (2017) explored the Suzuki cross-coupling reaction using 5-bromo-2-methylpyridin-3-amine, closely related to the compound , to synthesize novel pyridine derivatives. This study underscores the compound's role in facilitating the creation of new chemical entities (Gulraiz Ahmad et al., 2017).
Abarca et al. (2006) examined the thermal decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine, producing several pyridylcarbene intermediates. This research demonstrates the compound's utility in understanding carbene chemistry (B. Abarca et al., 2006).
Biological and Medicinal Applications
Abdel‐Aziz et al. (2011) synthesized novel thiazolo[3,2-a] benzimidazole derivatives, including a compound structurally similar to 1-(5-Bromo-2-methylpyridin-3-yl)ethanone. These compounds exhibited potent immunosuppressive and immunostimulatory activities, indicating potential medicinal applications (H. Abdel‐Aziz et al., 2011).
Chinnayya et al. (2022) reported the synthesis of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone derivatives, evaluated for their antibacterial activity. This indicates the compound's potential in developing new antibacterial agents (Setti S. Chinnayya et al., 2022).
Murugesan et al. (2021) synthesized carbazole derivatives, including a compound structurally related to this compound, showing pronounced antibacterial activity. This highlights the compound's role in the development of anti-bacterial substances (M. Murugesan & G. Selvam, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1-(5-bromo-2-methylpyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXHXSRABFBHKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-(3,3,3-Trifluoropropoxy)pyridin-4-yl]methanamine](/img/structure/B1380778.png)






